2-Chloro-N-(2-tritylsulfanylethyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-tritylsulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS/c24-18-22(26)25-16-17-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVCPYAOQEHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide (CAS No. 258826-31-2) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H16ClNOS
- Molecular Weight : 273.79 g/mol
- Structure : The compound features a chloroacetamide structure with a tritylsulfanyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It is hypothesized that the compound can modulate pathways such as apoptosis and cell cycle regulation, which are crucial in cancer biology.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrate:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases, which are critical mediators of programmed cell death.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the effect of this compound on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.
-
Colon Cancer Research :
- Objective : Investigate the effects on HCT116 colon cancer cells.
- Results : Treatment with 5 µM led to significant cell cycle arrest at the G2/M phase and increased levels of pro-apoptotic markers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
- Absorption and Distribution : The compound shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models.
- Metabolism : It undergoes hepatic metabolism, primarily through conjugation reactions, leading to metabolites that may retain biological activity.
- Excretion : Elimination occurs mainly via urine, with a half-life ranging from 4 to 6 hours.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer; induces apoptosis | Enzyme inhibition; signaling modulation |
| Trityl-Sulfanyl Acetamide | Antimicrobial; cytotoxic | Disruption of cell membrane integrity |
| N-(Tritylsulfanylethyl)acetamide | Potential anti-inflammatory | Inhibition of inflammatory mediators |
Comparison with Similar Compounds
Key Insights :
- The 1,3,4-thiadiazole derivative () exhibits enhanced antimicrobial activity due to the electron-deficient heterocycle, which may improve membrane penetration.
Agrochemical Derivatives
Chloroacetamides are widely used as herbicides. Notable examples include:
Key Insights :
- The 2,6-diethylphenyl group in alachlor and pretilachlor enhances soil persistence and lipid solubility, improving herbicidal efficacy .
- Thienyl substituents (e.g., in dimethenamid) may target specific plant enzymes, reducing off-target effects .
Structural and Crystallographic Analogs
Crystal structure studies reveal conformational trends:
Preparation Methods
Synthesis of the Tritylsulfanylethyl Amine Intermediate
The tritylsulfanyl (triphenylmethylthio) group is introduced to protect the thiol functionality of 2-mercaptoethylamine (cysteamine). This is typically achieved by reacting 2-mercaptoethylamine with triphenylmethyl chloride (trityl chloride) under basic conditions, yielding 2-tritylsulfanylethylamine.
- Reaction conditions:
- Solvent: Dichloromethane or similar aprotic solvent
- Base: Triethylamine or sodium bicarbonate to neutralize HCl formed
- Temperature: 0–25°C to control reaction rate and avoid side reactions
- Yield: Typically high (>80%) with proper control of reaction parameters
Acylation to Form this compound
The key step involves acylation of the free amine of the tritylsulfanylethylamine with chloroacetyl chloride. This reaction forms the amide bond and introduces the chloro substituent on the acetamide moiety.
- Procedure:
- The tritylsulfanylethylamine is dissolved in an inert solvent such as dichloromethane.
- Chloroacetyl chloride is added dropwise at low temperature (0–5°C) to control the exothermic reaction.
- A base such as triethylamine is added to scavenge the HCl byproduct.
- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperature (up to 25°C).
- Work-up:
- The reaction mixture is quenched with ice-cold water.
- The organic layer is separated, washed, dried over anhydrous sodium sulfate.
- The product is isolated by evaporation of solvent and purified by recrystallization or chromatography.
- Typical yield: 80–90% depending on purity of starting materials and reaction control.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Mercaptoethylamine + Trityl chloride | Base, DCM, 0–25°C | 2-Tritylsulfanylethylamine | >80 | Thiol protection step |
| 2 | 2-Tritylsulfanylethylamine + Chloroacetyl chloride | Base, DCM, 0–5°C → RT | This compound | 80–90 | Amide bond formation and halogenation |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Confirms the presence of trityl aromatic protons and amide protons.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Assesses purity and identity.
- Recrystallization: Commonly performed from ethanol or ethyl acetate to obtain pure solid.
Research Findings and Optimization Notes
- The use of trityl protection is critical to prevent oxidation or side reactions of the sulfanyl group during acylation.
- Low temperature addition of chloroacetyl chloride minimizes side reactions such as polymerization or over-acylation.
- Base choice affects yield and purity; triethylamine is preferred due to its solubility and ease of removal.
- Purification by recrystallization yields high purity product suitable for further synthetic applications.
- The method is scalable and reproducible, suitable for preparative and pilot-scale synthesis.
Comparative Table of Related Chloroacetamide Syntheses
| Compound | Amine Used | Acylating Agent | Protecting Group | Yield (%) | Reference Notes |
|---|---|---|---|---|---|
| This compound | 2-Tritylsulfanylethylamine | Chloroacetyl chloride | Trityl (S-protection) | 80–90 | Protects thiol, prevents side reactions |
| 2-Chloro-N-alkyl acetamides | Various alkyl amines | Chloroacetyl chloride | None or CBZ (amine) | 80–85 | Simpler amines, no thiol protection |
| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | 2,2,2-Trifluoroethylamine | Chloroacetyl chloride | None | ~90 | Alternative amine, different properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
